molecular formula C7H6F3NO2 B2705347 1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid CAS No. 1368361-22-1

1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2705347
CAS No.: 1368361-22-1
M. Wt: 193.125
InChI Key: BWPFELYNSHMVHN-UHFFFAOYSA-N
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Description

1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid is a privileged heterocyclic building block in medicinal chemistry, designed to confer favorable physicochemical properties to novel bioactive molecules. The strategic incorporation of a trifluoromethyl group is a well-established approach in drug discovery, as it can significantly enhance a compound's lipophilicity, metabolic stability, and membrane permeability, thereby improving its overall pharmacokinetic profile . This scaffold is integral to the synthesis of more complex molecular architectures, such as cyclopenta[c]pyrrole-2-carboxylate derivatives, which are subjects of ongoing therapeutic investigation . Indole and pyrrole-based heterocycles are recognized for their broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory effects, making them valuable cores for developing new therapeutic agents . As a key synthetic intermediate, this compound provides researchers with a versatile handle for constructing targeted libraries in high-throughput screening campaigns and for optimizing lead compounds in drug development programs. It is strictly for use in laboratory research.

Properties

IUPAC Name

1-methyl-5-(trifluoromethyl)pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c1-11-4(6(12)13)2-3-5(11)7(8,9)10/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPFELYNSHMVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of corresponding alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid serves as a crucial building block for synthesizing more complex molecules. It is particularly valuable in:

  • Material Science : Development of new materials and catalysts.
  • Synthetic Chemistry : Used in various chemical reactions such as oxidation, reduction, and substitution.

Biology

In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules. Its lipophilicity, enhanced by the trifluoromethyl group, allows it to penetrate cell membranes effectively, making it a candidate for drug development.

Industry

The compound finds applications in the agrochemical sector, particularly in the formulation of herbicides and insecticides. Its structural features contribute to enhancing the biological activity of these products.

Recent studies have highlighted the potential biological activities of this compound:

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

CompoundMIC (µg/mL)Target Pathogen
This compoundTBDTBD
Pyrrole-2-carboxamide (Compound 32)<0.016Mycobacterium tuberculosis
Pyrrolyl Benzamide Derivative3.125Staphylococcus aureus
PT22 (Pyrrole-2,5-dicarboxylic acid)0.50Pseudomonas aeruginosa

Anti-Tuberculosis Activity

Research has shown that modifications to the pyrrole structure can enhance activity against drug-resistant strains of Mycobacterium tuberculosis. The trifluoromethyl group is particularly important for increasing potency against tuberculosis pathogens.

Case Study: Structure-Activity Relationship

A structure-activity relationship analysis indicated that derivatives with bulky substituents exhibit improved potency compared to simpler analogs. For instance, compounds with phenyl or pyridyl groups showed enhanced efficacy due to favorable interactions with target enzymes involved in mycolic acid biosynthesis.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activity, as it enables the compound to reach its target sites within cells .

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Systems

The following table summarizes key structural analogues and their distinguishing features:

Compound Name CAS No. Molecular Weight (g/mol) Heterocycle Substituents Key Differences References
1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid* Not available ~209.12 (calculated) Pyrrole -CH₃ (N1), -CF₃ (C5), -COOH (C2) Reference compound for comparison.
1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid 1153905-13-5 269.22 Pyrrole -CH₃ (N1), -[4-CF₃-phenyl] (C5), -COOH (C2) Aromatic phenyl group at C5 increases steric bulk and π-π interaction potential.
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid 481065-92-3 178.11 (calculated) Pyrazole -CH₃ (N1), -CF₃ (C5), -COOH (C3) Pyrazole ring (two adjacent N atoms) alters electronic properties and acidity.
5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-carboxylic acid 223499-20-5 276.23 Thiophene Pyrazole substituent with -CF₃ and -CH₃; -COOH (thiophene C2) Thiophene introduces sulfur, affecting electronic properties and metabolic pathways.
1-Methyl-5-(4-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid Not available ~295.20 (calculated) Pyrrole -CH₃ (N1), -[4-CF₃O-phenyl] (C5), -COOH (C2) Trifluoromethoxy (-OCF₃) group enhances electronegativity and steric effects.
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carboxylic acid 338397-41-4 320.68 Pyrrole Pyridine substituent with -Cl and -CF₃; -COOH (pyrrole C2) Pyridine moiety adds basicity and metal-coordination potential.

*Hypothetical structure inferred from analogues.

Melting Points and Stability
  • Pyrazole derivatives (e.g., 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid) exhibit lower melting points (~150–152°C) compared to thiophene-containing analogues (212.5–214.5°C) due to reduced crystallinity in pyrazoles .
  • The trifluoromethyl group increases thermal stability across all analogues, as seen in the high decomposition temperatures of phenyl-substituted pyrroles (>200°C) .

Biological Activity

1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a trifluoromethyl group, is being explored for its applications in medicinal chemistry, particularly in the development of antibacterial and anti-tuberculosis agents.

Chemical Structure and Properties

The chemical formula for this compound is C6H4F3NO2. The structure features a pyrrole ring substituted with a methyl group and a trifluoromethyl group at specific positions, which significantly influences its biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives. For instance, compounds with similar structures have shown promising activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.

Table 1: Summary of Antimicrobial Activity of Pyrrole Derivatives

CompoundMIC (µg/mL)Target Pathogen
This compoundTBDTBD
Pyrrole-2-carboxamide (Compound 32)<0.016M. tuberculosis
Pyrrolyl Benzamide Derivative3.125S. aureus
PT22 (Pyrrole-2,5-dicarboxylic acid)0.50P. aeruginosa

The minimum inhibitory concentration (MIC) values indicate that some pyrrole derivatives possess significant antibacterial activity, which can be enhanced by structural modifications.

Anti-Tuberculosis Activity

A study focused on pyrrole derivatives demonstrated that modifications to the pyrrole structure can lead to enhanced activity against drug-resistant strains of Mycobacterium tuberculosis. The research emphasized the importance of electron-withdrawing groups, such as trifluoromethyl, in increasing potency against tuberculosis pathogens .

Case Study: Structure-Activity Relationship
In the context of anti-tuberculosis research, a structure-activity relationship (SAR) analysis revealed that derivatives with bulky substituents exhibited markedly improved potency compared to simpler analogs. For example, compounds with phenyl or pyridyl groups showed enhanced efficacy due to their ability to interact favorably with the target enzyme involved in mycolic acid biosynthesis .

The precise mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt quorum sensing pathways in pathogenic bacteria.

Q & A

Q. What are the optimal synthetic routes for 1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid, and how can reaction yields be improved?

Methodological Answer:

  • Route 1: Start with a pyrrole precursor (e.g., 1-methylpyrrole) and introduce the trifluoromethyl group via electrophilic substitution using CF₃-containing reagents (e.g., Togni’s reagent) under inert conditions. Carboxylic acid functionality can be introduced via oxidation of a methyl group using KMnO₄ or RuO₄ in acidic media .
  • Route 2: Utilize cross-coupling strategies (e.g., Suzuki-Miyaura) to attach pre-functionalized trifluoromethyl-pyrazole intermediates to a pyrrole core, followed by hydrolysis to the carboxylic acid .
  • Yield Optimization: Use polar aprotic solvents (DMF, DMSO) to enhance solubility, and employ catalysts like Pd(PPh₃)₄ for coupling reactions. Monitor reaction progress via LC-MS to isolate intermediates and minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

  • ¹H/¹³C NMR: Focus on resolving the pyrrole ring protons (δ 6.5–7.5 ppm) and the trifluoromethyl group (δ ~120 ppm in ¹³C NMR with splitting due to J coupling) .
  • ESIMS/HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with fluorine (³⁵Cl/³⁷Cl splitting absent, confirming CF₃) .
  • X-ray Crystallography: Resolve hydrogen-bonding motifs (e.g., N–H···O dimers) to confirm tautomeric forms and crystal packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Methodological Answer:

  • Systematic Solubility Testing: Use differential scanning calorimetry (DSC) to measure melting points in various solvents (e.g., DMSO, ethanol, THF) and correlate with Hansen solubility parameters.
  • Crystallization Studies: Recrystallize the compound from solvent mixtures (e.g., EtOH/ethyl acetate) to identify polymorphs that may explain divergent solubility profiles .
  • Computational Modeling: Apply COSMO-RS simulations to predict solvent interactions and validate with experimental data .

Q. What experimental strategies are recommended to investigate its potential as a protein kinase inhibitor?

Methodological Answer:

  • Enzymatic Assays: Use ADP-Glo™ kinase assays to measure inhibition of target kinases (e.g., JAK2 or EGFR) at varying concentrations (IC₅₀ determination). Include positive controls (e.g., staurosporine) .
  • Structure-Activity Relationship (SAR): Synthesize analogs with modified substituents (e.g., replacing CF₃ with Cl or CH₃) and compare inhibition profiles .
  • Molecular Docking: Perform docking simulations (e.g., AutoDock Vina) using X-ray structures of kinase active sites to identify key binding interactions (e.g., hydrogen bonds with the carboxylic acid group) .

Q. How can researchers address discrepancies between computational predictions and experimental NMR chemical shifts?

Methodological Answer:

  • DFT Calculations: Optimize the compound’s geometry at the B3LYP/6-311+G(d,p) level and calculate NMR shifts using gauge-invariant atomic orbitals (GIAO). Compare with experimental data to identify conformational discrepancies .
  • Variable-Temperature NMR: Probe dynamic effects (e.g., ring puckering in pyrrole) by acquiring spectra at 25°C and 60°C .
  • Solvent Titration: Measure chemical shifts in deuterated DMSO vs. CDCl₃ to assess solvent-induced polarization effects .

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